molecular formula C16H32O B12591285 4-(Propoxymethyl)dodec-1-ene CAS No. 647865-50-7

4-(Propoxymethyl)dodec-1-ene

Cat. No.: B12591285
CAS No.: 647865-50-7
M. Wt: 240.42 g/mol
InChI Key: GSKOCJPDJPJPDD-UHFFFAOYSA-N
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Description

4-(Propoxymethyl)dodec-1-ene is an organic compound with the molecular formula C16H32O It is a derivative of dodecene, featuring a propoxymethyl group attached to the fourth carbon of the dodecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propoxymethyl)dodec-1-ene can be achieved through several methods. One common approach involves the reaction of dodec-1-ene with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chloride group with the propoxymethyl group.

Industrial Production Methods

Industrial production of this compound often involves the oligomerization of ethylene followed by functionalization. The Shell Higher Olefin Process (SHOP) is one such method, utilizing a nickel catalyst to oligomerize ethylene into higher olefins, which are then functionalized to introduce the propoxymethyl group .

Chemical Reactions Analysis

Types of Reactions

4-(Propoxymethyl)dodec-1-ene undergoes various chemical reactions, including:

    Oxidation: The double bond in the dodecene chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be hydrogenated to form saturated derivatives.

    Substitution: The propoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions to achieve oxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide can be used to substitute the propoxymethyl group.

Major Products Formed

    Epoxides and Diols: From oxidation reactions.

    Saturated Derivatives: From reduction reactions.

    Substituted Alkenes: From substitution reactions.

Scientific Research Applications

4-(Propoxymethyl)dodec-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(propoxymethyl)dodec-1-ene involves its interaction with molecular targets through its double bond and propoxymethyl group. The double bond allows for various addition reactions, while the propoxymethyl group can participate in nucleophilic substitution. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecene: A simple alkene with a similar carbon chain length but without the propoxymethyl group.

    4-(Methoxymethyl)dodec-1-ene: Similar structure but with a methoxymethyl group instead of propoxymethyl.

Properties

CAS No.

647865-50-7

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

4-(propoxymethyl)dodec-1-ene

InChI

InChI=1S/C16H32O/c1-4-7-8-9-10-11-13-16(12-5-2)15-17-14-6-3/h5,16H,2,4,6-15H2,1,3H3

InChI Key

GSKOCJPDJPJPDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC=C)COCCC

Origin of Product

United States

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